Home > Products > Screening Compounds P94036 > PROTAC SMARCA2 degrader-3
PROTAC SMARCA2 degrader-3 -

PROTAC SMARCA2 degrader-3

Catalog Number: EVT-15270965
CAS Number:
Molecular Formula: C37H42N8O4
Molecular Weight: 662.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The PROTAC SMARCA2 degrader-3 was developed through iterative medicinal chemistry approaches that involve conjugating ligands specific to SMARCA2 and E3 ligases such as cereblon or von Hippel-Lindau. It is classified as a small-molecule drug candidate with potential applications in oncology, particularly for cancers where SMARCA2 plays a critical role in tumorigenesis .

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC SMARCA2 degrader-3 involves several key steps:

  1. Design of Ligands: The initial phase focuses on identifying suitable ligands that bind selectively to the bromodomains of SMARCA2. This includes optimizing existing binders for improved affinity and stability.
  2. Linker Development: A crucial aspect of PROTAC design is the linker that connects the two ligands (the E3 ligase binder and the protein of interest binder). The linker must be optimized for length, flexibility, and chemical properties to ensure effective interaction with both targets .
  3. Synthesis Route: A reliable synthetic route is essential for producing the compound in sufficient quantities. This often involves late-stage functionalization techniques that allow for modifications without compromising the integrity of the core structure .
  4. Characterization: The synthesized compound undergoes rigorous characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of PROTAC SMARCA2 degrader-3 can be described as a heterobifunctional molecule comprising:

  • A ligand that binds specifically to the bromodomain of SMARCA2.
  • An E3 ligase binding moiety, typically derived from cereblon or von Hippel-Lindau.
  • A linker that connects these two components.

The precise configuration and spatial arrangement are critical for its function, as they determine how effectively the compound can bring together the target protein and E3 ligase for ubiquitination and subsequent degradation .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the action of PROTAC SMARCA2 degrader-3 is ubiquitination, where:

  1. Binding: The compound binds simultaneously to SMARCA2 and an E3 ligase.
  2. Ubiquitination: This brings the E3 ligase into proximity with SMARCA2, facilitating the transfer of ubiquitin molecules onto SMARCA2.
  3. Degradation: The ubiquitinated protein is then recognized by the proteasome, leading to its degradation.

This mechanism highlights how PROTACs can effectively reduce levels of target proteins within cells through a process that mimics natural cellular pathways .

Mechanism of Action

Process and Data

The mechanism of action for PROTAC SMARCA2 degrader-3 involves several sequential steps:

  1. Target Engagement: The compound first engages with the bromodomain of SMARCA2.
  2. E3 Ligase Recruitment: Simultaneously, it recruits an E3 ligase, forming a ternary complex.
  3. Ubiquitin Transfer: The E3 ligase catalyzes the transfer of ubiquitin chains onto SMARCA2.
  4. Proteasomal Degradation: The polyubiquitinated SMARCA2 is recognized by the 26S proteasome, leading to its degradation.

This targeted approach allows for selective degradation without affecting other proteins, thereby minimizing off-target effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PROTAC SMARCA2 degrader-3 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges between 400-600 Da, depending on specific modifications made during synthesis.
  • Solubility: Designed for high solubility in aqueous solutions to facilitate oral bioavailability.
  • Stability: Stability under physiological conditions is crucial; thus, modifications are made to enhance resistance to metabolic degradation.

These properties are essential for ensuring that the compound can be effectively utilized in vivo, particularly for oral administration .

Applications

Scientific Uses

PROTAC SMARCA2 degrader-3 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Therapy: Given its ability to selectively degrade oncogenic proteins like SMARCA2, it may serve as a treatment option for various cancers where this protein is implicated.
  2. Biological Research: Researchers can use this compound to study the role of SMARCA2 in cellular processes and its contributions to disease mechanisms.
  3. Drug Development: As part of ongoing efforts in targeted protein degradation strategies, this compound represents a promising avenue for developing next-generation therapeutics aimed at previously "undruggable" targets .
Introduction to SMARCA2 as a Therapeutic Target in Oncology

Biological Role of SMARCA2/4 in Chromatin Remodeling and Transcriptional Regulation

SMARCA2 (BRM) and SMARCA4 (BRG1) are mutually exclusive catalytic ATPase subunits of the mammalian SWI/SNF (BAF) chromatin remodeling complex. This complex utilizes ATP hydrolysis to mobilize nucleosomes, thereby regulating gene transcription, DNA repair, and replication [1] [7]. The two subunits share 93% identity in their ATPase domains and 96% in their bromodomains, enabling functional redundancy in normal cells [1] [10]. SWI/SNF complexes orchestrate chromatin accessibility at enhancers and promoters, with SMARCA4-containing complexes particularly critical for embryonic development. Loss of SMARCA4 disrupts Polycomb-mediated repression, driving aberrant gene expression in cancers [1] [6].

Synthetic Lethality Between SMARCA2 and SMARCA4 Mutations in Cancer

Approximately 20% of human cancers harbor mutations in SWI/SNF subunits, with SMARCA4 inactivation prevalent in non-small cell lung cancer (NSCLC), ovarian, and gastrointestinal malignancies [1] [7]. Functional genomics revealed that SMARCA4-mutant cancers exhibit profound dependence on SMARCA2, a relationship termed synthetic lethality: while loss of either subunit is viable, co-inactivation is lethal due to catastrophic failure of chromatin remodeling [1] [3] [10]. This vulnerability creates a therapeutic window, where selective SMARCA2 targeting could eliminate SMARCA4-deficient tumors while sparing normal cells [4] [7].

Limitations of Traditional SMARCA2 Inhibition Strategies

Early efforts focused on inhibiting SMARCA2’s ATPase or bromodomain. However:

  • ATPase inhibitors (e.g., PFI-3) lack selectivity due to SMARCA2/4 homology, causing dose-limiting toxicity from SMARCA4 inhibition [1] [10].
  • Bromodomain inhibitors fail to suppress cancer proliferation, as bromodomain function is dispensable for SMARCA2’s synthetic lethal role [1] [3].
  • Dual SMARCA2/4 inhibitors induce vascular defects in preclinical models, mirroring embryonic lethality from Smarca4 knockout [1] [7]. Germline Smarca2 knockout mice are viable but Smarca4 knockouts are embryonic lethal, underscoring SMARCA4’s non-redundant roles [1].

Emergence of PROTAC Technology in Targeting Undruggable Oncoproteins

PROteolysis-TArgeting Chimeras (PROTACs) offer a paradigm shift. These heterobifunctional molecules recruit an E3 ligase (e.g., VHL or CRBN) to a target protein, inducing ubiquitination and proteasomal degradation. Advantages include:

  • Targeting "undruggable" proteins: Degradation requires binding but not functional inhibition.
  • Catalytic activity: Sub-stoichiometric dosing enables sustained effects [1] [9].
  • Enhanced selectivity: Ternary complex formation (PROTAC–target–E3 ligase) can exploit subtle structural differences between paralogs [9] [10]. For SMARCA2, PROTACs overcome limitations of inhibitors by degrading the entire protein, eliminating both enzymatic and scaffolding functions.

Table 1: Comparison of SMARCA2-Targeting Modalities

ApproachRepresentative AgentsKey LimitationsSelectivity for SMARCA2
ATPase inhibitorsPFI-3Low selectivity; on-target toxicityMinimal
Bromo inhibitorsGEN-1No anti-proliferative effectModerate
Dual degradersACBI1Degrades both SMARCA2/4; potential toxicityLow
Selective PROTACsPROTAC SMARCA2 degrader-3Requires optimization for oral bioavailabilityHigh

Properties

Product Name

PROTAC SMARCA2 degrader-3

IUPAC Name

3-[8-[4-[4-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]piperidin-1-yl]cyclohexyl]-2,3-dihydro-1,4-benzoxazin-4-yl]piperidine-2,6-dione

Molecular Formula

C37H42N8O4

Molecular Weight

662.8 g/mol

InChI

InChI=1S/C37H42N8O4/c38-36-29(20-30(41-42-36)28-4-1-2-7-33(28)46)24-21-39-45(22-24)26-14-16-43(17-15-26)25-10-8-23(9-11-25)27-5-3-6-31-35(27)49-19-18-44(31)32-12-13-34(47)40-37(32)48/h1-7,20-23,25-26,32,46H,8-19H2,(H2,38,42)(H,40,47,48)

InChI Key

VRUQTXCUBJXEAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=C3C(=CC=C2)N(CCO3)C4CCC(=O)NC4=O)N5CCC(CC5)N6C=C(C=N6)C7=CC(=NN=C7N)C8=CC=CC=C8O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.